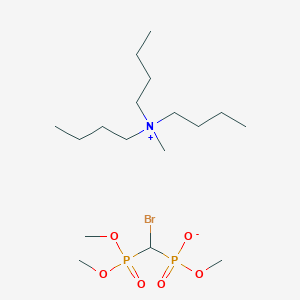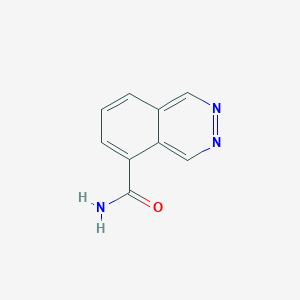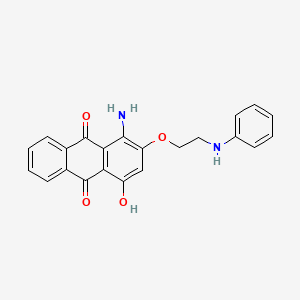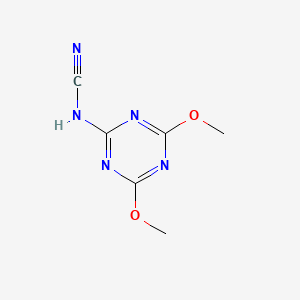
(4,6-Dimethoxy-1,3,5-triazin-2-yl)cyanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,6-Dimethoxy-1,3,5-triazin-2-yl)cyanamide is an organic compound that belongs to the triazine family. This compound is known for its utility in various chemical reactions, particularly in the synthesis of amides and esters. It is a derivative of triazine, which is a heterocyclic compound containing three nitrogen atoms in a six-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(4,6-Dimethoxy-1,3,5-triazin-2-yl)cyanamide is typically synthesized by reacting 2-chloro-4,6-dimethoxy-1,3,5-triazine with N-methylmorpholine. This reaction results in the formation of the quaternary ammonium chloride salt of the compound . The reaction is usually carried out in tetrahydrofuran as a solvent, and the product is isolated by crystallization.
Industrial Production Methods
In industrial settings, the production of N-(4,6-Dimethoxy-1,3,5-triazin-2-yl)cyanamide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-Dimethoxy-1,3,5-triazin-2-yl)cyanamide undergoes various chemical reactions, including:
Condensation Reactions: It acts as a condensing agent in the formation of amides from carboxylic acids and amines.
Esterification Reactions: It facilitates the esterification of carboxylic acids with alcohols to form esters.
Substitution Reactions: It can be used in substitution reactions to form various derivatives.
Common Reagents and Conditions
The common reagents used in these reactions include carboxylic acids, amines, and alcohols. The reactions are typically carried out in solvents like tetrahydrofuran or methanol, and the conditions are optimized to achieve high yields and selectivity.
Major Products
The major products formed from these reactions include amides, esters, and other carboxylic acid derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Scientific Research Applications
N-(4,6-Dimethoxy-1,3,5-triazin-2-yl)cyanamide has a wide range of applications in scientific research:
Chemistry: It is used as a coupling reagent in peptide synthesis and other organic transformations.
Biology: It is employed in the modification of biomolecules and the synthesis of bioconjugates.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It finds applications in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4,6-Dimethoxy-1,3,5-triazin-2-yl)cyanamide involves the activation of carboxylic acids to form reactive intermediates. These intermediates can then undergo nucleophilic attack by amines, alcohols, or other nucleophiles to form the desired products . The compound acts as a condensing agent, facilitating the formation of amide and ester bonds.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4,6-dimethoxy-1,3,5-triazine: A precursor used in the synthesis of N-(4,6-Dimethoxy-1,3,5-triazin-2-yl)cyanamide.
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Another triazine derivative used in similar applications.
Uniqueness
N-(4,6-Dimethoxy-1,3,5-triazin-2-yl)cyanamide is unique due to its high reactivity and selectivity in forming amide and ester bonds. Its ability to act as a condensing agent in various organic transformations makes it a valuable tool in synthetic chemistry.
Properties
CAS No. |
103008-67-9 |
|---|---|
Molecular Formula |
C6H7N5O2 |
Molecular Weight |
181.15 g/mol |
IUPAC Name |
(4,6-dimethoxy-1,3,5-triazin-2-yl)cyanamide |
InChI |
InChI=1S/C6H7N5O2/c1-12-5-9-4(8-3-7)10-6(11-5)13-2/h1-2H3,(H,8,9,10,11) |
InChI Key |
SBMOUWWARBILAJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC(=N1)NC#N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


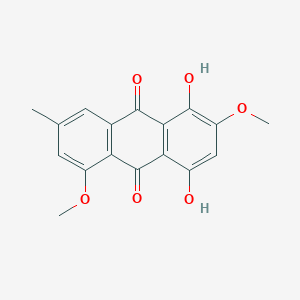
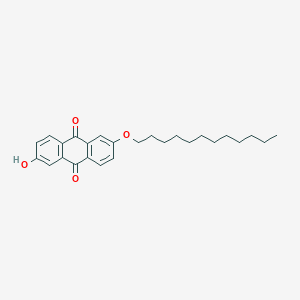
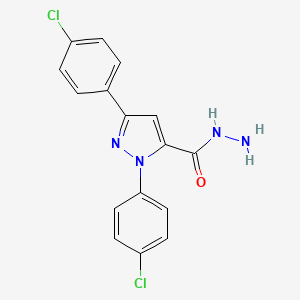
![2-{[4-Amino-6-(3-chloroanilino)-1,3,5-triazin-2-yl]amino}ethan-1-ol](/img/structure/B15251195.png)



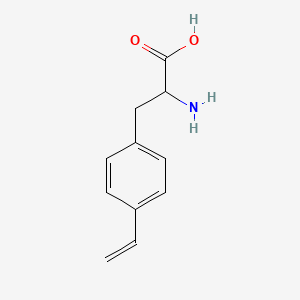
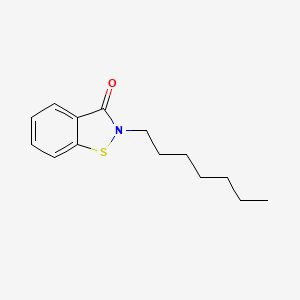
![3-O-tert-butyl 3-O'-ethyl spiro[3-azabicyclo[3.3.1]nonane-9,5'-4H-1,2-oxazole]-3,3'-dicarboxylate](/img/structure/B15251227.png)
